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molecular formula C9H12N2O2 B8425218 2-hydroxy-N-(5-methylpyridin-2-yl)propanamide

2-hydroxy-N-(5-methylpyridin-2-yl)propanamide

Cat. No. B8425218
M. Wt: 180.20 g/mol
InChI Key: HLIMGJQRPPSZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A8, starting from 2-hydroxy-propionic acid and 2-amino-5-picoline, 1H NMR (300 MHz, CD3OD) δ 8.11 (d, 1H), 8.05 (d, 1H), 7.64 (dd, 1H), 4.26 (q, 1H), 2.30 (s, 3H), 1.43 (d, 3H).
[Compound]
Name
Intermediate A8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:6])[C:3](O)=[O:4].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1>>[OH:1][CH:2]([CH3:6])[C:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)=[O:4]

Inputs

Step One
Name
Intermediate A8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NC1=NC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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